1-(Cyclopropylcarbonyl)indolin-6-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(Cyclopropylcarbonyl)indolin-6-amine consists of a cyclopropylcarbonyl group attached to the 1-position of an indolin-6-amine . The molecular formula is C12H14N2O, and the molecular weight is 202.25 g/mol .Physical And Chemical Properties Analysis
1-(Cyclopropylcarbonyl)indolin-6-amine is a white to off-white solid with a molecular weight of 202.25 g/mol. It has a melting point of 149-151 °C, and a boiling point of 528.3±40.0 °C at 760 mmHg. It has moderate solubility in water and is stable under normal laboratory conditions.Scientific Research Applications
Novel Derivatives and Chemical Reactions
- A study by Nechaev and Cherkaev (2022) presented a method to synthesize novel indolizin-1-ol derivatives through the reaction of cyclopropenones with pyridines. This research explored the chemistry of these compounds, leading to the discovery of pseudo-cross-conjugated mesomeric betaines, demonstrating the complex chemistry and potential applications of cyclopropyl-containing indoles in synthesizing new chemical entities with unique properties Nechaev & Cherkaev, 2022.
Cyclization Reactions for Annulated Pyridine Derivatives
- Ghavtadze, Fröhlich, and Würthwein (2010) explored the silver nitrate-induced cyclization reactions of N-{2-[Alkynyl(hetero)aryl]methylene}indolin-1-amines, resulting in annulated pyridine derivatives. This work demonstrates the potential of indoline derivatives in the synthesis of complex heterocyclic compounds, which are valuable in pharmaceutical chemistry Ghavtadze, Fröhlich, & Würthwein, 2010.
Aminobenzylation of Aldehydes
- Wang et al. (2018) introduced a one-pot aminobenzylation of aldehydes using toluenes, providing rapid access to amines and subsequently to 2-aryl-substituted indoline derivatives. This method underscores the versatility of indoline-based compounds in synthesizing bioactive molecules with amine motifs, which are foundational in drug development Wang et al., 2018.
Synthesis of Spiro-Indoline Derivatives
- Xie et al. (2004) developed a synthetic route to prepare 1′-H-spiro(indoline-3,4′-piperidine) derivatives, demonstrating the application of indoline compounds in creating spirocyclic structures, which are of interest in medicinal chemistry for their unique pharmacological properties Xie et al., 2004.
Lewis Acid-Catalyzed Ring-Opening
- Lifchits and Charette (2008) described the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This methodology was applied in the enantioselective synthesis of compounds with potential as dual serotonin/norepinephrine reuptake inhibitors, showcasing the relevance of cyclopropyl-containing indolines in the development of therapeutic agents Lifchits & Charette, 2008.
Safety And Hazards
properties
IUPAC Name |
(6-amino-2,3-dihydroindol-1-yl)-cyclopropylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-10-4-3-8-5-6-14(11(8)7-10)12(15)9-1-2-9/h3-4,7,9H,1-2,5-6,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWQDPSPRYTBJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylcarbonyl)indolin-6-amine |
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